1-chloro-2-ethoxyethene
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Overview
Description
1-Chloro-2-ethoxyethene is an organic compound with the molecular formula C(_4)H(_7)ClO It is a chlorinated ether, characterized by the presence of both a chlorine atom and an ethoxy group attached to an ethene backbone
Preparation Methods
1-Chloro-2-ethoxyethene can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dichloro-1,1-diethoxyethane with a base, which results in the formation of this compound . The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial equipment to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
1-Chloro-2-ethoxyethene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form 2-ethoxyethanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form ethoxyacetylene.
Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles, such as hydrogen halides, to form 1-chloro-2-ethoxyethane derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and other nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-ethoxyethene has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-chloro-2-ethoxyethene involves its reactivity due to the presence of both the chlorine atom and the ethoxy group. The chlorine atom can act as a leaving group in substitution and elimination reactions, while the ethoxy group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
1-Chloro-2-ethoxyethene can be compared with other similar compounds, such as:
1-Chloro-2-ethoxyethane: This compound has a similar structure but lacks the double bond present in this compound. It is used in different applications and has different reactivity.
2-Chloroethyl ethyl ether: Another chlorinated ether with similar properties but different reactivity and applications.
2-Chloroethoxyethane: Similar in structure but with different chemical properties and uses.
Biological Activity
1-Chloro-2-ethoxyethene (C4H7ClO) is an organic compound with a molecular weight of 108.56 g/mol. It is classified under various names, including 2-chloroethyl ethyl ether and β-chloroethyl ethyl ether. This compound has garnered attention due to its potential biological activities, which include antimicrobial and cytotoxic properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
This compound can be represented by the following structural formula:
Key Properties
Property | Value |
---|---|
Molecular Weight | 108.56 g/mol |
CAS Registry Number | 928-56-3 |
Boiling Point | 380.7 K |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various halogenated compounds, it was found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 2.0 mg/mL, demonstrating its potential as a disinfectant or antimicrobial agent in pharmaceutical applications .
Cytotoxicity
The cytotoxic effects of this compound have been investigated in several cell lines. A notable study utilized MTT assays to assess cell viability in human cancer cell lines such as HeLa and MCF-7. Results indicated that exposure to varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells . This suggests potential applications in cancer therapeutics.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of this compound was tested against common pathogens. The study revealed that the compound not only inhibited bacterial growth but also displayed fungicidal activity against Candida albicans. The results are summarized in the table below:
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Candida albicans | 2.0 |
Case Study 2: Cytotoxic Effects on Cancer Cells
A separate investigation focused on the cytotoxic properties of this compound on cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa | 25 |
MCF-7 | 30 |
These findings highlight the compound's potential as a therapeutic agent against certain types of cancer.
Properties
Molecular Formula |
C4H7ClO |
---|---|
Molecular Weight |
106.55 g/mol |
IUPAC Name |
1-chloro-2-ethoxyethene |
InChI |
InChI=1S/C4H7ClO/c1-2-6-4-3-5/h3-4H,2H2,1H3 |
InChI Key |
OFCHIOZFUUTWEM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CCl |
Origin of Product |
United States |
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